molecular formula C8H16ClF2N B2878252 5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride CAS No. 2230807-21-1

5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride

Cat. No. B2878252
CAS RN: 2230807-21-1
M. Wt: 199.67
InChI Key: DPMYMQQPGJKJIC-UHFFFAOYSA-N
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Description

5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly used in laboratory experiments due to its unique properties and potential applications.

Scientific Research Applications

Catalytic Processes and Synthetic Applications

5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride has been explored in the context of catalytic processes and as a precursor for synthesizing nitrogen-containing compounds. For instance, research has shown the effectiveness of certain catalysts in direct reductive amination processes involving bio-based substrates, highlighting the potential for synthesizing amine derivatives (Xu et al., 2014). Similarly, studies have investigated the experimental and theoretical properties of related amine compounds, demonstrating their utility in producing nitrogen-rich chemicals through density functional theory (DFT) and molecular docking studies (Fatima et al., 2021).

Synthesis of Nitrogen-containing Heterocycles

The compound has also been implicated in the synthesis of stable, bulky, and rigid cyclic (alkyl)(amino)carbenes, showcasing the potential for generating novel catalytic systems and nitrogen-containing heterocycles (Zeng et al., 2009). Furthermore, the synthesis of amine building blocks for discovery chemistry programs has been reported, emphasizing the role of fluorinated cyclohexanes in the development of facially polarized cyclohexane rings useful in medicinal chemistry and materials science (Bykova et al., 2017).

Hydroamination Reactions

Investigations into the hydroamination reactions of cyclohexadienes using polarity reversal catalysis have outlined methods for synthesizing 1-aminated cyclohexadienes, contributing to the field of organic synthesis and providing insights into the mechanisms of radical transfer hydroaminations (Guin et al., 2007). This research demonstrates the flexibility and utility of cyclohexadiene derivatives in creating functionalized compounds.

properties

IUPAC Name

5,5-difluoro-2,2-dimethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c1-7(2)3-4-8(9,10)5-6(7)11;/h6H,3-5,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMYMQQPGJKJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1N)(F)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride

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